2-Bromo-1-ethoxy-4-methylbenzene
Overview
Description
2-Bromo-1-ethoxy-4-methylbenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of 2-Bromo-1-ethoxy-4-methylbenzene can be achieved through electrophilic aromatic substitution. This involves the bromination of 1-ethoxy-4-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 1-bromo-4-methylbenzene with ethyl chloride (C₂H₅Cl) in the presence of aluminum chloride (AlCl₃) as a catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-1-ethoxy-4-methylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can also undergo reduction reactions, particularly the reduction of the bromine atom to form 1-ethoxy-4-methylbenzene using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Bromination: Br₂/FeBr₃
Friedel-Crafts Alkylation: C₂H₅Cl/AlCl₃
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄
Major Products Formed:
Substitution: Various substituted benzene derivatives
Oxidation: Aldehydes, carboxylic acids
Reduction: 1-Ethoxy-4-methylbenzene
Scientific Research Applications
2-Bromo-1-ethoxy-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo various chemical transformations.
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The primary mechanism of action for 2-Bromo-1-ethoxy-4-methylbenzene involves electrophilic aromatic substitution. The bromine atom on the benzene ring makes it susceptible to nucleophilic attack, allowing for various substitution reactions. The ethoxy group can also participate in reactions, either as a leaving group or through oxidation/reduction processes .
Comparison with Similar Compounds
- 1-Bromo-2-ethoxy-4-methylbenzene
- 1-Bromo-4-ethoxy-2-methylbenzene
- 1-Bromo-4-ethoxybenzene
Comparison: 2-Bromo-1-ethoxy-4-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers a distinct combination of electrophilic and nucleophilic sites, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-ethoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBWRIJRICMNFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629446 | |
Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103260-55-5 | |
Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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